molecular formula C19H14BrNO2 B5277237 [2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate

[2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate

Cat. No.: B5277237
M. Wt: 368.2 g/mol
InChI Key: RBACPGHZQOTMOG-YRNVUSSQSA-N
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Description

[2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate is an organic compound that features a quinoline core substituted with a 4-bromophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Heck reaction, where 4-bromobenzene is coupled with the quinoline core in the presence of a palladium catalyst.

    Formation of the Acetate Ester: The final step involves the esterification of the hydroxyl group on the quinoline core with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can occur at the double bond, converting it to a single bond and forming a saturated derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Biology

    Antimicrobial Agents: Derivatives of the compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Fluorescent Probes: The compound can be used as a fluorescent probe for the detection of metal ions in biological systems.

Medicine

    Drug Development: The compound and its derivatives are being investigated for their potential as therapeutic agents in the treatment of diseases such as cancer and infectious diseases.

Industry

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In drug development, it may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the quinoline core.

    4-Bromophenylacetic acid ethyl ester: Another similar compound with a different ester group.

    Ethyl 2-bromo-(4-bromophenyl)acetate: Contains an additional bromine atom on the phenyl ring.

Uniqueness

[2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate is unique due to the presence of both the quinoline core and the 4-bromophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[(E)-2-(4-bromophenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO2/c1-13(22)23-18-4-2-3-15-8-12-17(21-19(15)18)11-7-14-5-9-16(20)10-6-14/h2-12H,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBACPGHZQOTMOG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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